4-Hydrazino-2,5,8-trimethylquinoline hydrochloride
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Overview
Description
4-Hydrazino-2,5,8-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3 and a molecular weight of 237.73 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . The compound is characterized by its hydrazino group attached to a quinoline ring, which is further substituted with three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-2,5,8-trimethylquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5,8-trimethylquinoline.
Hydrazination: The quinoline derivative undergoes a hydrazination reaction where hydrazine is introduced to form the hydrazino group at the 4-position of the quinoline ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the hydrazino compound with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-2,5,8-trimethylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Hydrazino-2,5,8-trimethylquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydrazino-2,5,8-trimethylquinoline hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound can interfere with cellular pathways by modifying key proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Similar structure but with an amino group instead of a hydrazino group.
2,5,8-Trimethylquinoline: Lacks the hydrazino group, making it less reactive.
4-Hydrazinoquinoline: Similar but without the methyl substitutions.
Uniqueness
4-Hydrazino-2,5,8-trimethylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydrazino group at the 4-position, along with three methyl groups, makes it a valuable compound for various research applications.
Properties
CAS No. |
1172431-20-7 |
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Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(2,5,8-trimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-7-4-5-8(2)12-11(7)10(15-13)6-9(3)14-12;/h4-6H,13H2,1-3H3,(H,14,15);1H |
InChI Key |
DTKKPBLBJKXLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)C)NN.Cl |
Origin of Product |
United States |
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